molecular formula C15H12O3 B13135356 2-Hydroxyflavanone

2-Hydroxyflavanone

Cat. No.: B13135356
M. Wt: 240.25 g/mol
InChI Key: ABFVFIZSXKRBRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxyflavanone can be synthesized through various methods. One common approach involves the cyclization of 2’-hydroxydihydrochalcones via palladium (II)-catalyzed oxidative cyclization . This method involves the use of oxidants and additives to achieve the desired product. Another method includes the use of flavanone 2-hydroxylase (F2H) to convert flavanones into 2-hydroxyflavanones .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as citrus peels, followed by purification processes. The extraction process may involve the use of solvents like methanol or ethanol, and the purification is often achieved through chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyflavanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

2-Hydroxyflavanone is part of a group of hydroxyflavanones, which include:

Uniqueness: this compound is unique due to its specific molecular interactions and biological activities. It has shown distinct anticancer properties by targeting specific molecular pathways, such as the STAT3 pathway and Ral-interacting protein Rlip .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

2-hydroxy-2-phenyl-3H-chromen-4-one

InChI

InChI=1S/C15H12O3/c16-13-10-15(17,11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14/h1-9,17H,10H2

InChI Key

ABFVFIZSXKRBRL-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=CC=CC=C2OC1(C3=CC=CC=C3)O

Origin of Product

United States

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